molecular formula C20H27NO4 B3106031 2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol CAS No. 156339-89-8

2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol

Cat. No. B3106031
CAS RN: 156339-89-8
M. Wt: 345.4 g/mol
InChI Key: FLZYUFNHZNVIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol is a useful research compound. Its molecular formula is C20H27NO4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol is 345.19400834 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including structurally related compounds, are extensively utilized in industrial and commercial products to prevent oxidative damage and extend shelf life. These compounds, found in various environmental matrices such as indoor dust and outdoor air particulates, have raised concerns due to their persistence and potential toxicity. Studies suggest that some SPAs may induce hepatic toxicity, disrupt endocrine functions, or exhibit carcinogenic properties. Future research is recommended to focus on the environmental behaviors of novel SPAs, their co-exposure effects, and the development of safer alternatives (Liu & Mabury, 2020).

Mechanisms of Lignin Degradation

The study of lignin model compounds reveals insights into the acidolysis mechanisms of phenolic compounds, indicating the significance of the γ-hydroxymethyl group in the degradation process. These findings contribute to our understanding of natural decomposition processes and the development of efficient methods for biomass conversion and biofuel production (Yokoyama, 2015).

Bioactivities of Natural Phenolic Compounds

Research on natural sources of phenolic compounds, such as 2,4-Di-tert-butylphenol and its analogs, demonstrates their widespread occurrence in various organisms and their potent bioactivities. These compounds exhibit toxicity against a broad spectrum of organisms, including bacteria and fungi, highlighting their potential as natural antimicrobial agents. The evolutionary and ecological roles of these compounds, as well as their implications for human health, are areas of ongoing research (Zhao et al., 2020).

Organic Synthesis and Catalysis

Studies on metal cation-exchanged clays as catalysts for organic synthesis processes, including the formation of phenolic compounds, provide valuable insights into green chemistry and sustainable industrial practices. These catalysts offer advantages in terms of reusability, efficiency, and environmental impact, contributing to advancements in synthetic organic chemistry (Tateiwa & Uemura, 1997).

Antimicrobial Properties of Phenolic Antioxidants

Phenolic antioxidants, recognized for their antimicrobial activities, play crucial roles in food safety and preservation. The antimicrobial mechanism is believed to involve alterations in microbial cell membranes and interference with cellular functions. Understanding these mechanisms is essential for developing effective preservation strategies and exploring the potential health benefits of phenolic antioxidants (Raccach, 1984).

properties

IUPAC Name

4-[[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methyl]-2-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-20(2,3)21-11-19(25)14-5-7-17(23)15(10-14)8-13-4-6-18(24)16(9-13)12-22/h4-7,9-10,19,21-25H,8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZYUFNHZNVIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CC2=CC(=C(C=C2)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901109636
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-[[4-hydroxy-3-(hydroxymethyl)phenyl]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol

CAS RN

156339-89-8
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-[[4-hydroxy-3-(hydroxymethyl)phenyl]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156339-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-[[4-hydroxy-3-(hydroxymethyl)phenyl]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol
Reactant of Route 2
2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol
Reactant of Route 3
Reactant of Route 3
2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol
Reactant of Route 4
2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol
Reactant of Route 5
Reactant of Route 5
2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol
Reactant of Route 6
Reactant of Route 6
2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.